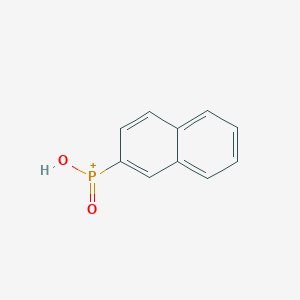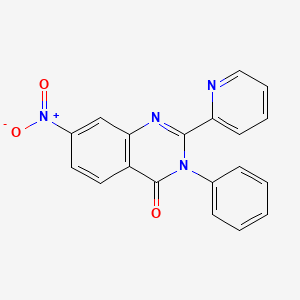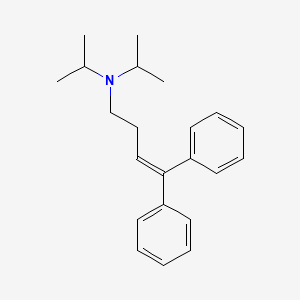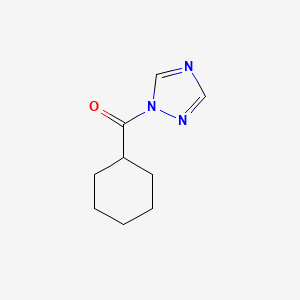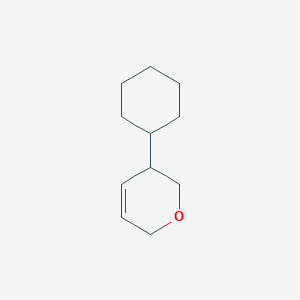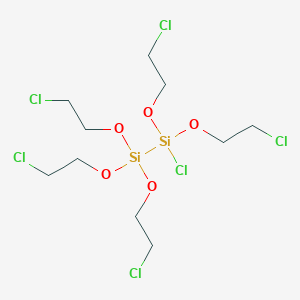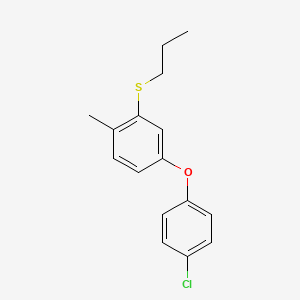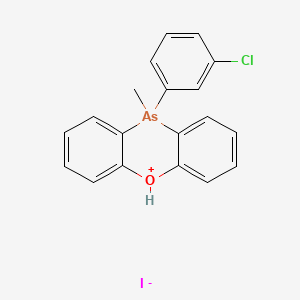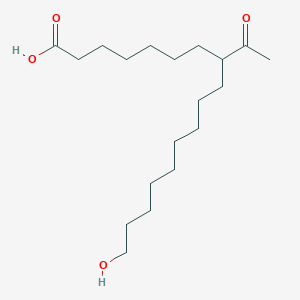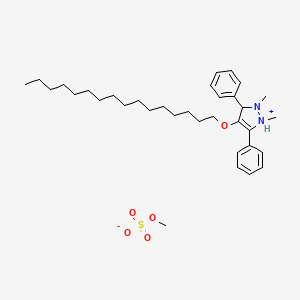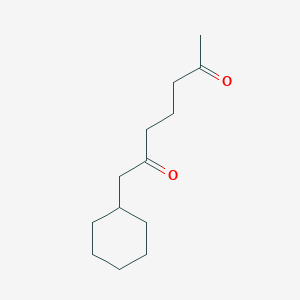![molecular formula C15H13ClN2O B14593670 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide CAS No. 61625-39-6](/img/structure/B14593670.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a chlorophenyl group and a carboximidamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide typically involves the reaction of 4-chlorobenzaldehyde with benzene-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, especially at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Bromophenyl)-2-oxoethyl]benzene-1-carboximidamide
- 4-[2-(4-Fluorophenyl)-2-oxoethyl]benzene-1-carboximidamide
- 4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide
Uniqueness
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups, which may exhibit different reactivity and applications.
Properties
CAS No. |
61625-39-6 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H13ClN2O/c16-13-7-5-11(6-8-13)14(19)9-10-1-3-12(4-2-10)15(17)18/h1-8H,9H2,(H3,17,18) |
InChI Key |
TYJKDZFQHFUOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


